
AG14361
Vue d'ensemble
Description
AG-14361 est un inhibiteur puissant de la poly(ADP-ribose) polymérase 1 (PARP1), une enzyme nucléaire jouant un rôle crucial dans les voies de réparation de l'ADN. Ce composé a montré un potentiel significatif pour améliorer l'efficacité des agents chimiothérapeutiques et de la radiothérapie dans diverses lignées cellulaires cancéreuses .
Mécanisme D'action
Target of Action
AG14361, also known as Imidazo[4,5,1-jk][1,4]benzodiazepin-7(4H)-one, 2-[4-[(dimethylamino)methyl]phenyl]-5,6-dihydro-, is a potent inhibitor of Poly (ADP-ribose) polymerase-1 (PARP-1) . PARP-1 is involved in DNA damage repair, making it an appealing target for chemo- and radio-potentiation .
Mode of Action
This compound interacts with PARP-1, inhibiting its activity . This inhibition is observed in both permeabilized and intact SW620 cells, with IC50 values of 29 nM and 14 nM, respectively . The inhibition of PARP-1 by this compound prevents the rapid activation of PARP after treatment with alkylating agents, leading to NAD depletion .
Action Environment
The action of this compound can be influenced by environmental factors such as the presence of other drugs. For instance, the combination of this compound with sirolimus significantly delayed allograft growth . Furthermore, the efficacy of this compound can be affected by the genetic makeup of the cells, as seen in its differential effects on PARP-1 +/+ and PARP-1 -/- cells .
Analyse Biochimique
Biochemical Properties
AG14361 interacts with PARP, inhibiting its activity and thereby affecting the repair of DNA strand breaks . This interaction is highly specific, with an inhibition constant of less than 5 nM .
Cellular Effects
In human cancer cell lines such as A549, LoVo, and SW620, this compound inhibits cell proliferation . It also enhances the cytotoxicity of DNA-damaging chemotherapy and radiation therapy .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting PARP-1-mediated DNA repair. This increases the cytotoxicity of DNA-damaging cancer therapeutics .
Temporal Effects in Laboratory Settings
In vitro studies have shown that this compound prevents NAD depletion, a measure of PARP activation, in a dose-dependent manner . This suggests that this compound has a rapid effect on PARP activation and can maintain its inhibitory effect over time .
Dosage Effects in Animal Models
In vivo studies have shown that this compound enhances the antitumor effects of DNA-damaging drugs such as temozolomide and topoisomerase I inhibitors . The effects of this compound vary with different dosages, suggesting a dose-dependent response .
Metabolic Pathways
Given its role as a PARP inhibitor, it likely interacts with enzymes involved in DNA repair and potentially affects metabolic flux or metabolite levels .
Transport and Distribution
Given its molecular mechanism of action, it is likely that it is transported to the nucleus where it can interact with PARP .
Subcellular Localization
This compound is likely localized to the nucleus given its role as a PARP inhibitor. In the nucleus, it can inhibit PARP and thereby affect DNA repair processes .
Méthodes De Préparation
AG-14361 peut être synthétisé par une série de réactions chimiques impliquant des réactifs et des conditions spécifiques. . Les conditions réactionnelles incluent souvent l'utilisation de solvants tels que le diméthylsulfoxyde (DMSO) et des catalyseurs pour faciliter les réactions. Les méthodes de production industrielle peuvent impliquer une mise à l'échelle de ces réactions dans des conditions contrôlées pour garantir un rendement et une pureté élevés du produit final .
Analyse Des Réactions Chimiques
AG-14361 subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène. Les agents oxydants courants incluent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène. Les agents réducteurs courants incluent le borohydrure de sodium et l'hydrure de lithium aluminium.
Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre.
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation de AG-14361 peut conduire à la formation de dérivés hydroxylés, tandis que la réduction peut produire des produits désoxygénés .
Applications de la recherche scientifique
AG-14361 a été largement étudié pour ses applications dans divers domaines scientifiques :
Chimie : Il est utilisé comme un composé outil pour étudier l'inhibition de la PARP1 et ses effets sur les mécanismes de réparation de l'ADN.
Biologie : AG-14361 est utilisé pour étudier le rôle de la PARP1 dans les processus cellulaires tels que l'apoptose, la régulation du cycle cellulaire et l'expression des gènes.
Médecine : Ce composé a montré un potentiel prometteur en recherche sur le cancer, en particulier pour améliorer l'efficacité des agents chimiothérapeutiques et de la radiothérapie.
Mécanisme d'action
AG-14361 exerce ses effets en inhibant sélectivement l'activité de la PARP1. La PARP1 est activée par les dommages à l'ADN et catalyse la production de poly(ADP-ribose) en utilisant le nicotinamide adénine dinucléotide (NAD+) comme substrat. AG-14361 entre en compétition avec le NAD+ pour se lier au site catalytique de la PARP1, inhibant ainsi son activité . Cette inhibition empêche la réparation des dommages à l'ADN, conduisant à l'accumulation de lésions de l'ADN et, finalement, à la mort cellulaire dans les cellules cancéreuses .
Applications De Recherche Scientifique
AG-14361 has been extensively studied for its applications in various scientific fields:
Chemistry: It is used as a tool compound to study the inhibition of PARP1 and its effects on DNA repair mechanisms.
Biology: AG-14361 is used to investigate the role of PARP1 in cellular processes such as apoptosis, cell cycle regulation, and gene expression.
Medicine: This compound has shown promise in cancer research, particularly in enhancing the efficacy of chemotherapeutic agents and radiation therapy.
Comparaison Avec Des Composés Similaires
AG-14361 est unique par sa haute puissance et sa sélectivité pour la PARP1 par rapport aux autres inhibiteurs de la PARP. Voici quelques composés similaires :
Olaparib : Un autre inhibiteur puissant de la PARP utilisé dans le traitement des cancers de l'ovaire et du sein.
Rucaparib : Un inhibiteur de la PARP utilisé pour le traitement du cancer de l'ovaire.
Niraparib : Un inhibiteur de la PARP utilisé pour le traitement d'entretien du cancer de l'ovaire.
AG-14361 se distingue par sa puissance accrue et sa capacité à améliorer l'efficacité des agents chimiothérapeutiques et de la radiothérapie .
Activité Biologique
AG14361 is a potent inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme involved in the repair of DNA strand breaks. This compound has garnered significant attention for its potential to enhance the efficacy of various cancer treatments, including chemotherapy and radiation therapy. This article provides a detailed overview of the biological activity of this compound, supported by data tables, case studies, and research findings.
This compound functions by inhibiting PARP-1, which plays a crucial role in the base excision repair pathway. By blocking this enzyme, this compound prevents the repair of DNA damage induced by chemotherapeutic agents and radiation, thereby increasing cancer cell sensitivity to these treatments.
- PARP-1 Inhibition : The inhibition constant () for this compound is reported to be less than 5 nM, indicating high potency against PARP-1 .
- Sensitization to Chemotherapy : this compound has been shown to sensitize cancer cells to DNA-damaging agents such as temozolomide and topotecan .
In Vitro Studies
In vitro studies have demonstrated that this compound significantly enhances the cytotoxic effects of various chemotherapeutic agents:
- Temozolomide and Topotecan : In human cancer cell lines (e.g., LoVo), this compound increased the antiproliferative activity of temozolomide by 5.5-fold and topotecan by 1.6-fold .
- Camptothecin : In K562 leukemia cells, this compound caused a twofold sensitization to camptothecin-induced cytotoxicity .
In Vivo Studies
In vivo experiments using xenograft models have shown promising results:
- Tumor Regression : The combination of this compound with temozolomide led to complete regression of SW620 xenograft tumors .
- Growth Delay : Nontoxic doses of this compound increased the delay in xenograft growth induced by irinotecan, x-irradiation, or temozolomide by two to threefold .
Data Table: Summary of Biological Activity
Case Study 1: Combination Therapy with Lestaurtinib
A study investigated the effects of combining this compound with lestaurtinib on breast cancer cells. The results indicated that this combination significantly enhanced apoptosis and reduced cell proliferation, irrespective of BRCA1 status. Notably, it was found that this compound inhibited NF-κB signaling, further amplifying its anticancer effects .
Case Study 2: Sensitization Mechanisms
Research involving PARP-1 knockout mouse embryonic fibroblasts revealed that these cells were more sensitive to topotecan than their wild-type counterparts. This compound caused a significant sensitization effect in wild-type cells but had a diminished effect in PARP-1 deficient cells, highlighting the importance of PARP-1 in mediating drug sensitivity .
Propriétés
IUPAC Name |
2-[4-[(dimethylamino)methyl]phenyl]-1,3,10-triazatricyclo[6.4.1.04,13]trideca-2,4,6,8(13)-tetraen-9-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O/c1-22(2)12-13-6-8-14(9-7-13)18-21-16-5-3-4-15-17(16)23(18)11-10-20-19(15)24/h3-9H,10-12H2,1-2H3,(H,20,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEKJSSBJKFLZIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC=C(C=C1)C2=NC3=CC=CC4=C3N2CCNC4=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80186513 | |
Record name | AG-14361 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80186513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
328543-09-5 | |
Record name | AG-14361 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0328543095 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AG-14361 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80186513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AG-14361 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48N0U0K50I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.